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Introduction

Trioxirane, also known as cyclic ozone, is a theoretically predicted allotrope of oxygen with the
molecular formula Os.[1][2][3][4] Unlike the common bent structure of ozone, trioxirane
features a highly strained, three-membered ring of oxygen atoms, analogous to cyclopropane.
[1] This high-energy isomer has been the subject of numerous computational studies to
elucidate its fundamental properties, stability, and potential for practical applications. While it
has not been synthesized in bulk, its existence as a metastable species is supported by robust
theoretical evidence and surface-specific experimental observations.[1][2] This document
provides a comprehensive overview of the predicted properties of trioxirane based on
advanced computational chemistry.

Predicted Molecular Structure and Geometry

Computational studies, employing methods such as Density Functional Theory (DFT) and
coupled-cluster theory (CCSD(T)), predict that trioxirane possesses a highly symmetric Dsn
structure, forming a perfect equilateral triangle.[1] This is a stark contrast to the C2v symmetry
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of conventional ozone. The significant ring strain imposed by the 60° bond angles is a key
determinant of its high energy and reactivity.[1]

Table 1: Predicted Molecular Geometry of Trioxirane vs. Ozone

Property Trioxirane (Predicted) Ozone (Experimental)
Symmetry Dsn[1] Cav

0-0 Bond Length ~1.45 A[1] ~1.28 A[1]

0-0-0 Bond Angle 60°[1] ~117°[1]

Thermodynamic Stability and Kinetic Reactivity

Trioxirane is a local minimum on the potential energy surface of Os, but it is significantly less
stable than the ground-state open-chain isomer.[1] This energy difference is primarily attributed
to the severe ring strain in the cyclic structure. The molecule is predicted to have a short half-
life, rapidly isomerizing to the more stable ozone form. This isomerization can proceed through
a transition state, though quantum tunneling is also considered a likely pathway, especially at
low temperatures.[1]

Table 2: Predicted Thermodynamic and Kinetic Properties of Trioxirane
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Property

Predicted Value

Notes

Energy Relative to Ozone

+29-30 kcal/mol (~125 kJ/mol)
[1]

Significantly higher in energy,
indicating thermodynamic

instability relative to ozone.

Isomerization Barrier

~25 kcal/mol[1]

The energy barrier for the
conversion of trioxirane to

open-chain ozone.

Predicted Half-life

~10 seconds at 200 K[1]

The molecule is short-lived in
its free, neutral state. Isotopic
substitution (*30) may increase
this lifetime.[1]

Reactivity

High

Enhanced reactivity compared
to ozone is predicted due to
the high ring strain facilitating

easier bond cleavage.[1]

Potential Energy Surface Relationship

The relationship between trioxirane and conventional ozone can be visualized as two minima

on a potential energy surface, separated by a transition state.
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Caption: Energy relationship between trioxirane and ozone.
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Predicted Spectroscopic Properties

The high symmetry of trioxirane leads to a unique vibrational spectrum that can be used for its
identification. Unlike bent ozone, the totally symmetric stretching mode of trioxirane is
predicted to be infrared inactive. The most prominent feature in its IR spectrum is expected to
be an intense E' bending vibration.[1]

Table 3: Predicted Vibrational Frequencies of Trioxirane

Predicted
Vibrational Mode Symmetry IR Activity Wavenumber

(cm™)
Symmetric Stretch Ar' Inactive[1] Not IR observable
Bending Vibration E' Active[1] ~700-800[1]

Note: The predicted wavenumbers are based on computational studies and observations of
surface-stabilized species.

Methodologies and Potential Applications
Computational Protocols

The properties outlined in this guide are primarily derived from high-level ab initio and DFT
calculations. Key computational methods cited in the literature include:

e Coupled-Cluster Theory [CCSD(T)]: Often considered the "gold standard" in quantum
chemistry for its high accuracy in calculating energies and molecular properties.[1]

o Density Functional Theory (DFT): A widely used method that provides a good balance
between computational cost and accuracy for a broad range of chemical systems.[1]

These methods are used to map the potential energy surface, locate stationary points (minima
and transition states), and calculate vibrational frequencies and other molecular properties.

Experimental Approaches and Stabilization
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While bulk synthesis of trioxirane remains an open challenge, experimental evidence for its
formation has been reported on the surface of magnesium oxide (MgO) crystals.[1][2] It is
proposed that charge transfer from the magnesium ions stabilizes the cyclic structure.[1]

Future research into stabilizing trioxirane may involve:

o Matrix Isolation: Trapping the molecule in an inert gas matrix at cryogenic temperatures to
prevent isomerization.

» Encapsulation: Confining trioxirane within a larger molecular framework, such as a fullerene
cage (Os@Ceo), to enhance its thermal stability.[1]

Workflow for Trioxirane Investigation
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Caption: Workflow for trioxirane research.

Potential Applications in Drug Development and
Materials Science

Should methods for its stabilization and synthesis be developed, the high energy content of
trioxirane could be of significant interest. It has been speculated as a potential additive to
liquid oxygen to improve the specific impulse of rocket fuels.[2][3] In the context of drug
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development, while direct applications are not immediately apparent due to its extreme
instability, its high reactivity could potentially be harnessed in specialized, controlled chemical
syntheses, acting as a potent and unique oxidizing agent. However, its practical use remains
highly speculative and contingent on overcoming the substantial challenge of its stabilization.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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